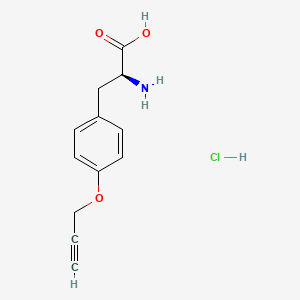![molecular formula C12H20S2 B6360100 Poly[3-(octylthio)thiophene-2,5-diyl] CAS No. 161406-05-9](/img/structure/B6360100.png)
Poly[3-(octylthio)thiophene-2,5-diyl]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly[3-(octylthio)thiophene-2,5-diyl], or POTTD, is an important organic semiconductor material that has numerous applications in the fields of organic electronics and optoelectronics. It is an important component of organic photovoltaics and organic field-effect transistors, and has been used in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), photodetectors, and organic thin-film transistors (OTFTs). POTTD has also been used in a range of other applications, such as organic solar cells, organic photovoltaic cells, and organic light-emitting transistors (OLETs).
科学的研究の応用
POTTD has been widely studied for its potential applications in organic electronics and optoelectronics. It has been used to create organic thin-film transistors (OTFTs) and organic light-emitting diodes (Poly[3-(octylthio)thiophene-2,5-diyl]). It has also been used as a hole-transporting material in organic photovoltaic cells and as an electron-transporting material in organic field-effect transistors (OFETs). POTTD has also been used in organic solar cells, organic photodetectors, and organic light-emitting transistors (OLETs).
作用機序
The mechanism of action of POTTD is based on its ability to act as an electron-donor material. The electrons in the polymer chain are able to move freely, allowing them to be transferred from one molecule to another. This process is known as charge transfer, and it is the basis for the electronic properties of POTTD.
Biochemical and Physiological Effects
POTTD has been shown to have no significant biochemical or physiological effects. It is non-toxic and non-irritating, and has been deemed safe for use in a variety of applications.
実験室実験の利点と制限
The main advantages of using POTTD in lab experiments are its low cost, low toxicity, and high stability. It is also easy to synthesize and has a wide range of applications. The main limitation of using POTTD is its relatively low conductivity, which can limit its use in some applications.
将来の方向性
POTTD has a wide range of potential applications, and there are many future directions for research. These include the development of new materials for organic electronics and optoelectronics, the optimization of existing materials for use in organic devices, the development of new synthesis methods for POTTD, and the exploration of new applications for POTTD. Additionally, research into the mechanism of action of POTTD and its biochemical and physiological effects could provide further insight into its potential applications.
合成法
POTTD is synthesized through a radical polymerization reaction, which involves the use of a radical initiator, such as azoisobutyronitrile (AIBN), and a monomer, such as 3-(octylthio)thiophene-2,5-diyl. The radical initiator breaks the double bond of the monomer, forming free radicals, which then react with each other to form the desired polymer chain. This reaction is usually carried out in a solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature, and the desired polymer chain is formed in a few hours.
特性
IUPAC Name |
3-octylsulfanylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S2/c1-2-3-4-5-6-7-9-14-12-8-10-13-11-12/h8,10-11H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBMDDCNOXVMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Octylsulfanylthiophene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)




![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)

![Calix[6]hydroquinone](/img/structure/B6360106.png)

